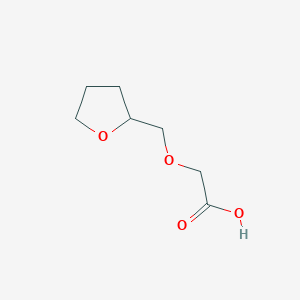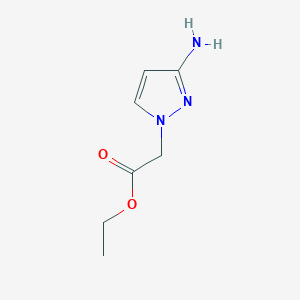
4-Butoxy-3-chlorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-3-chlorophenylboronic acid is a useful research compound. Its molecular formula is C10H14BClO3 and its molecular weight is 228.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Use in Analytical Chemistry
4-Butoxy-3-chlorophenylboronic acid, a derivative of chlorophenoxy acids, has applications in analytical chemistry. For instance, Wintersteiger et al. (1999) developed a method for quantifying chlorophenoxy acid herbicides using high-performance liquid chromatography combined with electrochemical detection. This method could potentially be applied for environmental analysis of compounds similar to this compound (Wintersteiger, Goger, & Krautgartner, 1999).
2. Research on Environmental Impact
Studies on related compounds like 2,4-dichlorophenoxyacetic acid have been conducted to understand their environmental impact and behavior. Zuanazzi et al. (2020) performed a scientometric review analyzing global trends in research on the toxicity and mutagenicity of 2,4-D, a similar herbicide, to assess its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
3. Synthesis of Organic Compounds
Goswami et al. (2015) reported that 3-Chlorophenylboronic acid, a compound closely related to this compound, can promote the efficient synthesis of 3-substituted indole derivatives. This suggests possible applications of this compound in organic synthesis (Goswami, Thorat, Shukla, & Bhusare, 2015).
4. Electochemical Studies
A study by Miura and Muranaka (2006) on N-alkoxyarylaminyl radicals, which include derivatives of chlorophenyl compounds, can provide insights into the electrochemical behavior of similar compounds like this compound (Miura & Muranaka, 2006).
5. Spectroscopic Analysis
Kurt et al. (2009) conducted a study on 3,4-dichlorophenylboronic acid, closely related to this compound, focusing on its molecular structure and spectroscopic properties. This research can be extended to understand the structural characteristics of this compound (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
6. Environmental Treatment Processes
Research on the treatment of herbicides similar to this compound in water has been conducted. Brillas et al. (2003) studied the peroxi-coagulation and photoperoxi-coagulation methods for treating the herbicide 4-chlorophenoxyacetic acid, which shares structural similarities with this compound, suggesting potential treatment methods for environmental pollutants (Brillas, Boye, & Dieng, 2003).
Mécanisme D'action
Target of Action
The primary target of 4-Butoxy-3-chlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22848 , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by the reaction conditions, including the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .
Propriétés
IUPAC Name |
(4-butoxy-3-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKJNAVCTPBFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409524 |
Source


|
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-55-9 |
Source


|
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

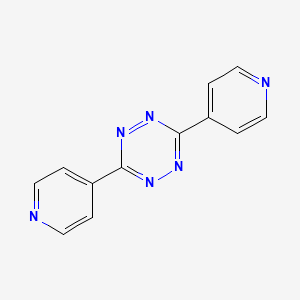
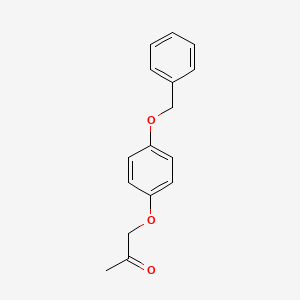
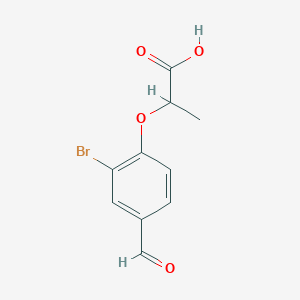
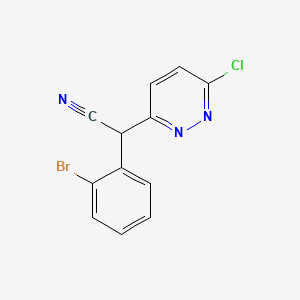
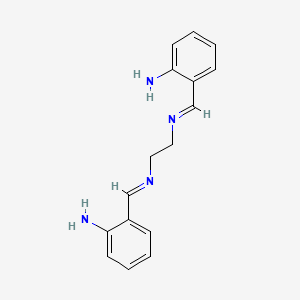

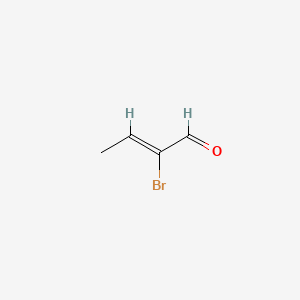

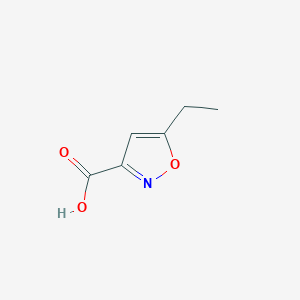
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

